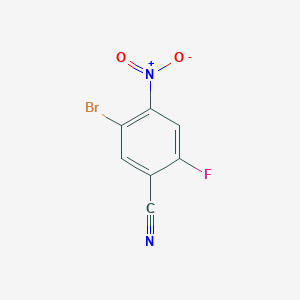

5-Bromo-2-fluoro-4-nitrobenzonitrile

Übersicht

Beschreibung

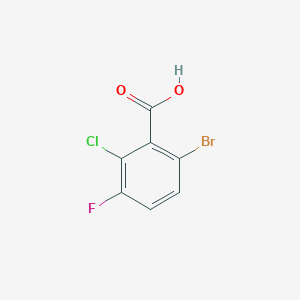

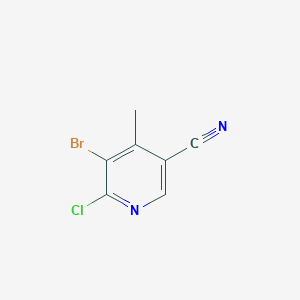

5-Bromo-2-fluoro-4-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrFN2O2 . It is a white to off-white powder or crystal .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-nitrobenzonitrile can be represented by the InChI code: 1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-nitrobenzonitrile has a molecular weight of 200.01 . It is a white to off-white powder or crystal . The compound has a boiling point of 220.4±20.0 °C (Predicted) and a density of 1.7286 (rough estimate) .Wissenschaftliche Forschungsanwendungen

Preparation and Reactivity Studies

- Preparation and Reactivity with Amines : A study by Wilshire (1967) explored the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 5-Bromo-2-fluoro-4-nitrobenzonitrile, and its reactivity with various amines, amino acids, and NH-heteroaromatic compounds.

Synthesis and Chemical Transformations

- Facile Synthesis for Halodeboronation : Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, involving the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, which may relate to the synthesis of 5-Bromo-2-fluoro-4-nitrobenzonitrile derivatives (Szumigala, Devine, Gauthier, & Volante, 2004).

Photochemical Studies

- Environmental Phototransformation : The photoreactions of bromoxynil, a related compound, in water containing sodium nitrite were extensively studied, providing insights into the environmental photochemical behavior of similar compounds like 5-Bromo-2-fluoro-4-nitrobenzonitrile (Kochany & Choudhry, 1990).

Application in Radioligand Synthesis

- Precursor for PET Radioligand : Gopinathan, Jin, and Rehder (2009) described the synthesis of a compound similar to 5-Bromo-2-fluoro-4-nitrobenzonitrile, used as a precursor for PET radioligand (Gopinathan, Jin, & Rehder, 2009).

Computational and Theoretical Studies

- Molecular Composition and Interactions : Arulaabaranam et al. (2021) conducted computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, which might provide relevant insights for the molecular behavior of 5-Bromo-2-fluoro-4-nitrobenzonitrile (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Spectroscopic Analyses

- Vibrational Spectroscopy Studies : Krishnakumar et al. (2013) explored the vibrational spectra of compounds similar to 5-Bromo-2-fluoro-4-nitrobenzonitrile, providing a basis for understanding the spectroscopic properties of such chemicals (Krishnakumar, Sangeetha, Mathammal, & Barathi, 2013).

Medicinal Chemistry and Drug Development

- Synthesis of Antimicrobial and Antiinflammatory Heterocycles : Narayana et al. (2009) discussed the synthesis of heterocycles derived from compounds related to 5-Bromo-2-fluoro-4-nitrobenzonitrile, highlighting their potential applications in developing antimicrobial and antiinflammatory agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Safety and Hazards

5-Bromo-2-fluoro-4-nitrobenzonitrile is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)6(9)2-7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFNNWMAPQZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-4-nitrobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)

![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)

![(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383775.png)